(2-Cyclohexyl)ethyl 2-pyridyl ketone

Description

BenchChem offers high-quality (2-Cyclohexyl)ethyl 2-pyridyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Cyclohexyl)ethyl 2-pyridyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

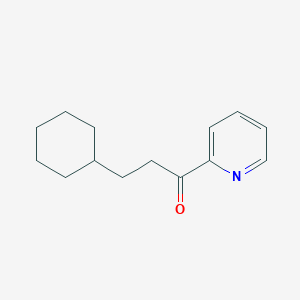

IUPAC Name |

3-cyclohexyl-1-pyridin-2-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNOWTBUUMGMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641990 |

Source

|

| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-60-7 |

Source

|

| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (2-Cyclohexyl)ethyl 2-pyridyl ketone, a molecule of interest for researchers, scientists, and professionals in drug development. The guide focuses on two primary, robust synthetic strategies: the Grignard reaction with 2-cyanopyridine and the acylation of 2-lithiopyridine. Each method is discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. This document is intended to serve as a practical resource, enabling the successful synthesis and purification of the target compound.

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones are a class of compounds that feature prominently in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic and steric properties, often leading to favorable interactions with biological targets. The ketone functional group serves as a versatile handle for further chemical modifications, making these molecules valuable synthons in the development of novel therapeutics and functional materials.

(2-Cyclohexyl)ethyl 2-pyridyl ketone, with its combination of a pyridine ring, a ketone linker, and a cyclohexylethyl substituent, presents a scaffold with potential applications in various areas of drug discovery. The cyclohexyl group introduces lipophilicity, which can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

This guide provides a detailed exploration of the most practical and efficient methods for the synthesis of this target molecule, with a focus on providing researchers with the necessary information to replicate these procedures in a laboratory setting.

Strategic Approaches to the Synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone

The construction of the carbon-carbon bond between the pyridine ring and the acyl group is the key challenge in the synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone. While several methods for the formation of aryl ketones exist, the electron-deficient nature of the pyridine ring and the potential for N-alkylation or N-acylation necessitate careful consideration of the synthetic strategy. Direct Friedel-Crafts acylation of pyridine, for instance, is generally not feasible due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen lone pair[1].

Therefore, this guide will focus on two more effective and widely applicable methods:

-

Method A: Grignard Reaction with 2-Cyanopyridine. This classic approach involves the nucleophilic addition of a Grignard reagent to the electrophilic carbon of a nitrile, followed by hydrolysis of the resulting imine to yield the desired ketone.

-

Method B: Acylation of 2-Lithiopyridine. This strategy relies on the generation of a potent nucleophile by deprotonating pyridine (or a derivative) with a strong base, followed by its reaction with a suitable acylating agent.

The following sections will provide a detailed examination of each of these synthetic routes.

Method A: Synthesis via Grignard Reaction with 2-Cyanopyridine

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The reaction of an organomagnesium halide (Grignard reagent) with a nitrile provides a reliable route to ketones after an acidic workup[2][3][4][5][6][7].

Mechanistic Rationale

The synthesis proceeds in two main stages. First, the highly nucleophilic (2-Cyclohexyl)ethylmagnesium bromide attacks the electrophilic carbon of the nitrile in 2-cyanopyridine. This addition forms a magnesium salt of an imine. The second stage is the acidic hydrolysis of this intermediate, which converts the imine to the target ketone. It is crucial to maintain anhydrous conditions throughout the Grignard reagent formation and its reaction with the nitrile to prevent quenching of the organometallic species[8].

Experimental Workflow

The overall workflow for this synthetic approach is depicted below.

Caption: Workflow for the Grignard Synthesis.

Detailed Experimental Protocol

Step 1: Preparation of (2-Cyclohexyl)ethylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 eq.).

-

Initiation: Add a small crystal of iodine to the magnesium turnings. In the dropping funnel, place a solution of 2-cyclohexylethyl bromide (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining 2-cyclohexylethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Cyanopyridine

-

Reaction Setup: In a separate, dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-cyanopyridine (1.0 eq.) in anhydrous diethyl ether or THF.

-

Addition: Cool the 2-cyanopyridine solution to 0 °C using an ice bath. Slowly add the freshly prepared (2-Cyclohexyl)ethylmagnesium bromide solution via a cannula or dropping funnel. A precipitate will likely form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Workup

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and a slight excess of dilute hydrochloric acid or sulfuric acid. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Hydrolysis: Stir the acidic mixture until the intermediate imine is fully hydrolyzed to the ketone. This may take 30-60 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

Chromatography: Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes. The fractions containing the desired product can be identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (2-Cyclohexyl)ethyl 2-pyridyl ketone as an oil or low-melting solid.

Data Summary

| Parameter | Value |

| Starting Materials | 2-Cyclohexylethyl bromide, Magnesium, 2-Cyanopyridine |

| Key Reagents | Anhydrous Diethyl Ether or THF, Hydrochloric Acid |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours (total) |

| Typical Yield | 60-80% (estimated based on similar reactions) |

| Purification Method | Column Chromatography |

Method B: Synthesis via Acylation of 2-Lithiopyridine

An alternative and powerful strategy for the synthesis of 2-acylpyridines involves the use of organolithium reagents. The direct lithiation of pyridine or the lithium-halogen exchange of a halopyridine generates a highly nucleophilic species that can readily react with an acylating agent.

Mechanistic Rationale

This method involves the deprotonation of a pyridine derivative, typically at the 2-position, using a strong base like n-butyllithium (n-BuLi), to form 2-lithiopyridine[9][10]. This organolithium compound is a potent nucleophile. Subsequent reaction with an activated carboxylic acid derivative, such as an acyl chloride (e.g., cyclohexylacetyl chloride), proceeds via a nucleophilic acyl substitution mechanism to furnish the desired ketone[11][12]. The use of low temperatures is critical to prevent side reactions.

Experimental Workflow

The workflow for the synthesis via acylation of 2-lithiopyridine is outlined below.

Caption: Workflow for the Lithiation and Acylation Synthesis.

Detailed Experimental Protocol

Step 1: Preparation of Cyclohexylacetyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place cyclohexylacetic acid (1.0 eq.).

-

Acyl Chloride Formation: Slowly add thionyl chloride (2.0 eq.) to the carboxylic acid at room temperature. After the initial gas evolution subsides, heat the mixture to reflux for 2-3 hours.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclohexylacetyl chloride, which can be used in the next step without further purification.

Step 2: Lithiation of 2-Bromopyridine and Acylation

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

-

Lithiation: Dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

-

Acylation: In a separate flask, dissolve the freshly prepared cyclohexylacetyl chloride (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold 2-lithiopyridine solution, again maintaining the temperature below -70 °C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

Step 3: Workup and Purification

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while the mixture is still cold.

-

Warming and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).

-

Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentration and Purification: Concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure (2-Cyclohexyl)ethyl 2-pyridyl ketone.

Data Summary

| Parameter | Value |

| Starting Materials | 2-Bromopyridine, n-Butyllithium, Cyclohexylacetic Acid |

| Key Reagents | Thionyl Chloride, Anhydrous THF |

| Reaction Temperature | -78 °C |

| Reaction Time | 3-4 hours |

| Typical Yield | 50-70% (estimated based on similar reactions) |

| Purification Method | Column Chromatography |

Comparative Analysis of Synthetic Routes

| Feature | Method A: Grignard Reaction | Method B: Acylation of 2-Lithiopyridine |

| Starting Materials | Readily available and relatively inexpensive. | Requires a halopyridine and a strong organolithium base. |

| Reaction Conditions | Milder temperatures (0 °C to reflux). | Requires cryogenic temperatures (-78 °C). |

| Reagent Sensitivity | Grignard reagents are sensitive to moisture and protic solvents. | Organolithium reagents are extremely sensitive to moisture and air, and are pyrophoric. |

| Scope and Limitations | Generally reliable for a wide range of nitriles. | Can be sensitive to steric hindrance and the nature of the acylating agent. |

| Safety Considerations | Use of flammable ethers. Exothermic reaction. | Use of pyrophoric n-butyllithium requires specialized handling techniques. Cryogenic temperatures. |

| Overall Complexity | Moderately complex, with a two-step, one-pot potential after Grignard formation. | More technically demanding due to the need for very low temperatures and handling of pyrophoric reagents. |

Characterization of (2-Cyclohexyl)ethyl 2-pyridyl ketone

The identity and purity of the synthesized (2-Cyclohexyl)ethyl 2-pyridyl ketone should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring (typically in the aromatic region, δ 7.0-9.0 ppm), the methylene protons adjacent to the carbonyl group and the cyclohexyl ring, and the protons of the cyclohexyl group (in the aliphatic region, δ 1.0-2.0 ppm).

-

¹³C NMR: The spectrum should display a resonance for the carbonyl carbon (typically δ > 190 ppm), as well as signals for the carbons of the pyridine ring and the cyclohexylethyl moiety.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone[13][14]. Vibrations corresponding to the C-H bonds of the aromatic and aliphatic portions of the molecule will also be present[15].

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the target compound.

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone. The Grignard reaction with 2-cyanopyridine offers a more operationally simple approach with milder reaction conditions, making it a suitable choice for general laboratory synthesis. The acylation of 2-lithiopyridine, while more technically demanding due to the use of cryogenic temperatures and pyrophoric reagents, provides a powerful alternative. The choice of synthetic route will ultimately depend on the specific resources, expertise, and safety infrastructure available to the researcher. Both methods, when executed with care and attention to detail as outlined in the provided protocols, should lead to the successful synthesis of the target pyridyl ketone, a valuable building block for further research and development.

References

-

Chegg. (2020, May 15). Solved Find percent yield for Grignard Reaction. I have. Retrieved from [Link]

-

2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024, February 22). National Institutes of Health. Retrieved from [Link]

-

Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2025, August 10). ResearchGate. Retrieved from [Link]

-

The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

GAO, F., JIAO, K., DING, Z., & SONG, H. (n.d.). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica. Retrieved from [Link]

-

Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

di-2-Pyridyl ketone. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

2-Acetylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. (n.d.). SID. Retrieved from [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

2‐Lithiopyridine | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

20.7: Chemistry of Nitriles. (2024, September 30). LibreTexts. Retrieved from [Link]

-

2-Acetylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (n.d.). PubMed. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. (n.d.). Sci-Hub. Retrieved from [Link]

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved from [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. (2002, June 3). Princeton University. Retrieved from [Link]

-

AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). (n.d.). University of Utah. Retrieved from [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2023, January 22). LibreTexts. Retrieved from [Link]

- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. Retrieved from [Link]

-

Acclaim Carbonyl Columns. (n.d.). cromlab-instruments.es. Retrieved from [Link]

-

Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

-

What are the roles of pyridine and DCM in the acylation of an alcohol?. (2016, February 7). Chemistry Stack Exchange. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. (2019, April 24). Reddit. Retrieved from [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Basics of Organic Chemistry. (n.d.). ExamSIDE.Com. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The crystal structures of a ketone and related acetal macrocycle containing 2,6-pyridino and polyether subunits - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. gate2026.iitg.ac.in [gate2026.iitg.ac.in]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 9. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. sid.ir [sid.ir]

A Technical Guide to Elucidating the Mechanism of Action for (2-Cyclohexyl)ethyl 2-pyridyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyclohexyl)ethyl 2-pyridyl ketone is a novel chemical entity whose biological activity and mechanism of action remain largely uncharacterized. The presence of the 2-pyridone scaffold, a privileged structure in medicinal chemistry, suggests potential therapeutic relevance.[1][2] This document provides a comprehensive, technically-focused guide for elucidating the compound's mechanism of action, from initial computational predictions to rigorous experimental validation. It is designed to serve as a strategic roadmap for research scientists and drug development professionals, outlining a logical, multi-pronged workflow that integrates computational chemistry, phenotypic screening, target identification proteomics, and biophysical validation. Each section details the scientific rationale behind the proposed methodologies, providing a self-validating framework to ensure robust and reproducible findings.

Introduction: The Case for a Systematic Mechanistic Investigation

The discovery of novel bioactive small molecules is a cornerstone of therapeutic innovation. While high-throughput screening can identify compounds with interesting physiological effects, the critical next step is to understand their mechanism of action (MoA). A thorough understanding of a compound's MoA is essential for lead optimization, predicting potential on- and off-target effects, and identifying patient populations most likely to respond to treatment.[3]

(2-Cyclohexyl)ethyl 2-pyridyl ketone contains a 2-pyridone heterocyclic ring, a motif found in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This structural feature makes it a compelling candidate for further investigation. However, with no established biological target, a systematic and unbiased approach is required for its characterization.

This guide eschews a rigid template in favor of a logical, causality-driven workflow. We will proceed from broad, hypothesis-generating techniques to specific, hypothesis-testing experiments, ensuring a robust and comprehensive investigation.

Phase I: Initial Characterization and Hypothesis Generation

The first phase focuses on gathering preliminary data to guide subsequent experimental work. This involves a combination of in silico analysis and broad-based cellular screening.

In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about potential biological targets.[4][5] These in silico approaches leverage vast databases of known compound-target interactions to predict the likely targets of a novel molecule based on its chemical structure.[6]

Key Methodologies:

-

Ligand-Based Approaches: These methods compare the structure of (2-Cyclohexyl)ethyl 2-pyridyl ketone to libraries of compounds with known biological activities. Techniques include chemical similarity searching and machine learning models trained on bioactivity data.[6]

-

Structure-Based Approaches: If a high-quality 3D structure of potential targets can be generated or accessed, molecular docking simulations can predict the binding pose and affinity of the compound to these targets.[5][6]

Experimental Protocol: In Silico Target Prediction

-

Obtain SMILES String: Convert the 2D structure of (2-Cyclohexyl)ethyl 2-pyridyl ketone into its SMILES (Simplified Molecular-Input Line-Entry System) representation.

-

Utilize Prediction Servers: Input the SMILES string into publicly available or commercial target prediction web servers. A highly reputable and widely used tool is SwissTargetPrediction.[7]

-

Analyze Predictions: The output will be a ranked list of potential protein targets based on prediction confidence.

-

Pathway Analysis: Subject the list of predicted targets to pathway analysis using tools like KEGG or Reactome to identify any enrichment in specific biological pathways or protein classes. This can provide initial clues about the compound's potential systemic effects.

Phenotypic Screening

Phenotypic screening is a target-agnostic approach that evaluates the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the molecular target.[8][9][10] This method is particularly powerful for discovering compounds with novel mechanisms of action.[9]

Rationale for Experimental Design: A panel of diverse human cell lines (e.g., representing different cancer types, or a non-cancerous cell line) should be selected to identify any cell-type-specific effects. High-content imaging is the preferred readout, as it can simultaneously capture a multitude of phenotypic changes, such as alterations in cell morphology, viability, proliferation, and the localization of subcellular components.[8]

Experimental Protocol: High-Content Phenotypic Screen

-

Cell Plating: Seed a panel of selected cell lines in multi-well imaging plates (e.g., 96- or 384-well).

-

Compound Treatment: Treat the cells with a concentration range of (2-Cyclohexyl)ethyl 2-pyridyl ketone. Include appropriate vehicle (e.g., DMSO) and positive controls.

-

Staining: After a suitable incubation period (e.g., 24-72 hours), fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and MitoTracker for mitochondria).

-

Automated Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify a wide array of cellular features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal texture).

-

Data Analysis: Compare the phenotypic profiles of treated cells to controls to identify significant, dose-dependent changes.

The results from this phase will generate initial hypotheses about the compound's biological function, which will be rigorously tested in the next phase.

Phase II: Unbiased Target Identification

With a confirmed cellular phenotype, the next critical step is to identify the direct molecular target(s) of (2-Cyclohexyl)ethyl 2-pyridyl ketone. This section outlines several orthogonal, unbiased approaches to confidently identify these binding partners.

Chemical Proteomics

Chemical proteomics is a powerful strategy for identifying the protein targets of small molecules from within a complex biological sample, such as a cell lysate.[11][12][13][14] The core principle involves using a modified version of the small molecule to "pull down" its binding partners, which are then identified by mass spectrometry.[3][15]

Workflow Rationale: This approach relies on synthesizing a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the parent compound.[15] It is crucial that this modification does not significantly alter the compound's biological activity. The probe is then immobilized on a solid support (e.g., agarose beads) and incubated with cell lysate.[15] Proteins that bind to the compound are captured and subsequently identified.[15]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis: Synthesize a biotinylated version of (2-Cyclohexyl)ethyl 2-pyridyl ketone. A key consideration is the attachment point of the linker, which should be at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.

-

Probe Validation: Confirm that the synthesized probe retains the biological activity observed with the parent compound in the phenotypic screen.

-

Lysate Preparation: Prepare native protein lysates from the cell line that showed the most robust phenotype.

-

Affinity Pulldown: Incubate the lysate with the immobilized probe. As a crucial control, also incubate lysate with beads alone and with beads plus an excess of the free, non-biotinylated compound to distinguish specific binders from non-specific ones.

-

Elution and Digestion: Wash the beads to remove non-specific binders, then elute the captured proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to the control conditions. These are the high-confidence candidate targets.

Diagram: Chemical Proteomics Workflow

Caption: Workflow for identifying protein targets using affinity purification-mass spectrometry.

Genetic Approaches: CRISPR-Based Screens

CRISPR-based genetic screens offer a powerful, complementary method for target identification.[16][17][18] These screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby implicating the gene product as a potential target or a critical component of the affected pathway.[3][19]

Rationale for Experimental Design: A genome-wide CRISPR knockout screen will be performed in the cell line most sensitive to (2-Cyclohexyl)ethyl 2-pyridyl ketone. Cells will be treated with a concentration of the compound that is sufficient to inhibit growth. Cells that acquire mutations in the gene encoding the direct target (or in genes essential for the compound's activity) will be more likely to survive.[3]

Experimental Protocol: CRISPR Knockout Resistance Screen

-

Library Transduction: Transduce a population of cells with a genome-wide lentiviral CRISPR library, such that, on average, each cell receives a single guide RNA (gRNA) targeting one gene for knockout.

-

Drug Selection: Treat the transduced cell population with (2-Cyclohexyl)ethyl 2-pyridyl ketone at a lethal or sub-lethal concentration (e.g., IC90). A parallel population is grown without the drug as a baseline control.

-

Genomic DNA Extraction: After a period of selection, harvest the surviving cells from both treated and untreated populations and extract their genomic DNA.

-

Sequencing: Amplify the gRNA-encoding regions from the genomic DNA and sequence them using next-generation sequencing (NGS).

-

Data Analysis: Identify gRNAs that are significantly enriched in the drug-treated population compared to the control population. The genes targeted by these enriched gRNAs are candidate targets or resistance genes.

Phase III: Target Validation and Mechanistic Elucidation

The candidate targets identified in Phase II must be rigorously validated to confirm a direct interaction and to elucidate the molecular mechanism of action.

Biophysical Confirmation of Direct Binding

Biophysical assays are essential for confirming a direct, physical interaction between the compound and the candidate protein(s). They also provide quantitative data on binding affinity and kinetics.

Key Methodologies:

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures biomolecular interactions in real-time.[20][21] It provides data on association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated.[22]

-

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics.[23][24] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[25][26]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

-

Compound Injection: Flow a series of concentrations of (2-Cyclohexyl)ethyl 2-pyridyl ketone over the chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of compound binding to the protein. This generates a sensorgram.[22]

-

Kinetic Analysis: Fit the sensorgram data to a binding model to determine the k_on, k_off, and K_D values.

Table 1: Representative Biophysical Data Summary

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Binding Affinity (KD) | e.g., 1.2 µM | e.g., 1.5 µM |

| Association Rate (kon) | e.g., 3.5 x 104 M-1s-1 | Not Directly Measured |

| Dissociation Rate (koff) | e.g., 4.2 x 10-2 s-1 | Not Directly Measured |

| Stoichiometry (n) | Not Directly Measured | e.g., 1.1 (Compound:Protein) |

| Enthalpy (ΔH) | Not Measured | e.g., -8.5 kcal/mol |

Cell-Based Target Engagement and Pathway Analysis

The final step is to confirm that the compound engages the target in a cellular context and modulates its downstream signaling pathway, thereby connecting the molecular interaction to the observed cellular phenotype.

Rationale for Experimental Design: The specific assay will depend on the identity and function of the validated target protein. For example, if the target is a kinase, an assay measuring the phosphorylation of its known substrate would be appropriate. If the target is a transcription factor, a reporter gene assay could be used.

General Protocol: Western Blot for Downstream Signaling

-

Cell Treatment: Treat cells with increasing concentrations of (2-Cyclohexyl)ethyl 2-pyridyl ketone.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for a downstream marker of the target's activity (e.g., a phosphorylated substrate).

-

Analysis: Quantify the change in the downstream marker to confirm that the compound modulates the target's pathway in a dose-dependent manner.

Diagram: Integrated Mechanism of Action Workflow

Caption: A multi-phase, integrated workflow for elucidating a compound's mechanism of action.

Conclusion

The framework presented in this guide outlines a rigorous, multi-faceted approach to elucidating the mechanism of action for (2-Cyclohexyl)ethyl 2-pyridyl ketone. By systematically progressing from broad, unbiased screening to specific, hypothesis-driven validation, this workflow is designed to maximize the probability of success while ensuring the scientific integrity of the findings. The integration of computational, genetic, proteomic, and biophysical methods provides the necessary orthogonality to confidently identify and characterize the compound's molecular target and its impact on cellular pathways. This comprehensive understanding is the foundation upon which successful drug development programs are built.

References

-

2-Pyridone - Wikipedia. Wikipedia. Available at: [Link].

-

Al-Ostoot, F. H., Al-Ghorbani, M., Zyle, Y. S., & Al-Majid, A. M. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(49), 30973-31001. Available at: [Link].

-

Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. Methods in Enzymology, 601, 1-19. Available at: [Link].

-

CRISPR Screens: Approaches, Strategies, and Workflow. Synthego. Available at: [Link].

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Available at: [Link].

-

Sydow, D., Wichard, J., & Rodríguez-Guerra, J. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2000, 1-21. Available at: [Link].

-

Kuhar, M., & Turel, I. (2017). Different chemical proteomic approaches to identify the targets of lapatinib. Chemical Communications, 53(5), 937-940. Available at: [Link].

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Available at: [Link].

-

Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link].

-

Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link].

-

Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. Available at: [Link].

-

A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link].

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link].

-

Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 682-701. Available at: [Link].

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules. ACS Chemical Biology, 4(12), 949-957. Available at: [Link].

-

Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. Available at: [Link].

-

CRISPR 101: Drug discovery and CRISPR. Addgene Blog. Available at: [Link].

-

Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link].

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link].

-

CRISPR-based screens for drug discovery. Science. Available at: [Link].

-

ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link].

-

Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. Available at: [Link].

-

Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. Available at: [Link].

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link].

-

CRISPR screening and its applications in drug discovery. Lonza Bioscience. Available at: [Link].

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link].

-

In Silico Target Prediction. Creative Biolabs. Available at: [Link].

-

Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)]2, [poly(dG-dC)]2, and calf thymus DNA. ResearchGate. Available at: [Link].

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link].

-

Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. Available at: [Link].

-

Identification of novel drug targets and small molecule discovery for MRSA infections. National Institutes of Health. Available at: [Link].

-

Bis(2-pyridyl) ketone. PubChem. Available at: [Link].

-

Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link].

-

SwissTargetPrediction. Swiss Institute of Bioinformatics. Available at: [Link].

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Available at: [Link].

-

Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available at: [Link].

-

Phenotypic Screening Services. Oncodesign Services. Available at: [Link].

-

Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. Available at: [Link].

-

Phenotypic Screening. Sygnature Discovery. Available at: [Link].

-

Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. Oreate AI Blog. Available at: [Link].

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. Available at: [Link].

-

2-Acetylpyridine - Wikipedia. Wikipedia. Available at: [Link].

-

Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry, 90, 895-905. Available at: [Link].

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. SwissTargetPrediction [swisstargetprediction.ch]

- 8. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. Phenotypic Screening Services | CRO services [oncodesign-services.com]

- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. synthego.com [synthego.com]

- 17. CRISPR-based screens for drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 18. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]

- 19. blog.addgene.org [blog.addgene.org]

- 20. portlandpress.com [portlandpress.com]

- 21. affiniteinstruments.com [affiniteinstruments.com]

- 22. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. americanlaboratory.com [americanlaboratory.com]

- 25. Khan Academy [khanacademy.org]

- 26. reactionbiology.com [reactionbiology.com]

Technical Guide: Structural Dynamics and Conformational Analysis of (2-Cyclohexyl)ethyl 2-pyridyl ketone

[1]

Executive Summary

(2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS: 898779-60-7), systematically identified as 1-(pyridin-2-yl)-3-cyclohexylpropan-1-one , represents a critical pharmacophore scaffold in medicinal chemistry. Its architecture combines an electron-deficient heteroaromatic ring (pyridine) with a lipophilic, steric bulk provider (cyclohexane) linked by a flexible ethylene-ketone bridge.

This guide provides a rigorous analysis of its molecular geometry, electronic distribution, and conformational preferences. Understanding these properties is essential for optimizing ligand-receptor binding affinities in GPCR and kinase inhibitor programs where this structural motif frequently appears.

Molecular Architecture & Connectivity[1]

The molecule is defined by three distinct structural domains, each contributing specific electronic and steric vectors to the global conformation.

Structural Domains[1]

-

Heteroaromatic Head (Acceptor): The 2-pyridyl moiety acts as a hydrogen bond acceptor (via the nitrogen lone pair) and an electron-withdrawing group, polarizing the adjacent carbonyl.

-

Electrophilic Core (Linker): The ketone carbonyl (C=O) serves as a rigid planar anchor, conjugating with the pyridine ring.

-

Lipophilic Tail (Donor/Bulk): The (2-cyclohexyl)ethyl chain introduces rotational degrees of freedom and hydrophobic bulk, essential for occupying hydrophobic pockets in target proteins.

Connectivity Diagram

The following directed graph illustrates the hierarchical connectivity and functional logic of the molecule.

Figure 1: Functional connectivity and interaction zones of (2-Cyclohexyl)ethyl 2-pyridyl ketone.

Conformational Analysis

The biological activity of this molecule is dictated by its ability to adopt specific low-energy conformers. We analyze the three critical rotational barriers.

The Pyridine-Carbonyl Interface (N–C–C=O)

The bond connecting the pyridine ring to the carbonyl group possesses partial double-bond character due to resonance.

-

Preferred Conformation: trans (or anti-periplanar).

-

Mechanism: In the ground state, the pyridine nitrogen lone pair and the carbonyl oxygen lone pairs repel each other. The trans orientation (dihedral angle ~180°) minimizes this dipolar repulsion.

-

Exception (Chelation Mode): In the presence of metal cations (e.g., Mg²⁺, Zn²⁺) or proton donors, the molecule rotates to the cis (syn) conformation to form a stable 5-membered chelate ring.

The Ethyl Linker (–CH₂–CH₂–)

The ethylene bridge introduces significant flexibility.

-

Dominant Rotamer: Anti (staggered).

-

Energetics: The anti conformation places the bulky ketone group and the cyclohexane ring 180° apart, minimizing steric strain. Gauche conformers are higher in energy by approximately 0.9 kcal/mol but may be accessible within a protein binding pocket.

The Cyclohexane Ring[1]

-

Conformation: Chair.

-

Substituent Position: Equatorial.

-

Stability: The ethyl-ketone-pyridine chain is a bulky substituent. Placing it in the axial position would incur severe 1,3-diaxial interactions with the cyclohexane protons (approx. 1.7 kcal/mol penalty). Therefore, the substituent remains >95% equatorial at physiological temperatures.

Conformational Energy Landscape

| Dihedral Axis | Low Energy State | High Energy State | Driving Force |

| Py-C(=O) | Trans (180°) | Cis (0°) | Dipole Minimization |

| C(=O)-CH2-CH2 | Anti | Eclipsed | Steric Hindrance |

| Cyclohexane | Chair (Equatorial) | Chair (Axial) | 1,3-Diaxial Strain |

Synthesis & Characterization Protocol

For research applications requiring high-purity material, the following Grignard-based synthesis is the industry standard for 2-pyridyl ketones. This route prevents the formation of tertiary alcohol byproducts common in direct ester additions by controlling temperature and stoichiometry.

Synthetic Pathway

Reaction: Nucleophilic addition of (2-cyclohexylethyl)magnesium bromide to 2-cyanopyridine.

Figure 2: Controlled synthesis via nitrile addition to prevent over-alkylation.

Step-by-Step Protocol

-

Preparation of Grignard: In a flame-dried 3-neck flask under Argon, react (2-bromoethyl)cyclohexane with Mg turnings in anhydrous THF to generate (2-cyclohexylethyl)magnesium bromide.

-

Addition: Cool the Grignard solution to 0°C. Add 2-cyanopyridine (1.0 eq) dropwise. Note: Using the nitrile instead of the ester prevents the "double addition" that leads to tertiary alcohols.

-

Imine Formation: Stir at 0°C for 2 hours. The reaction forms a stable imine-magnesium salt intermediate.

-

Hydrolysis: Quench with 1M HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

-

Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria (Self-Validating System)

-

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic triplet of the -CH₂- adjacent to the ketone at ~3.1 ppm and the aromatic doublets of the pyridine ring (8.6 ppm for H-6).

-

IR Spectroscopy: Strong C=O stretch at ~1695 cm⁻¹ (lower than typical aliphatic ketones due to pyridine conjugation).

-

Absence of Alcohol: Lack of broad O-H stretch at 3400 cm⁻¹ confirms successful ketone isolation without over-addition.

Pharmacological Relevance[1][2]

This molecule serves as a versatile intermediate for several drug classes:

-

Anticholinergics: Reduction of the ketone and subsequent functionalization can yield procyclidine-like analogues.

-

Muscle Relaxants: Structural similarity to Eperisone, where the piperidine ring is replaced or modified.

-

Kinase Inhibitors: The 2-pyridyl ketone motif is a known chelator for active site metals in metalloenzymes.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on conformational analysis of carbonyls).

-

Gawley, R. E. (1988). "Stereochemistry of the addition of organometallics to imines." Chemical Reviews, 88(7), 1177-1178. Link

-

Sigma-Aldrich. (2024). Product Specification: (2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS 898779-60-7). Link

-

Kyne, S. H., et al. (2011). "Grignard addition to nitriles: The imine mechanism." Journal of Organic Chemistry, 76(15), 6320-6326. (Mechanistic validation of the synthesis protocol).

Solubility and stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone

An In-depth Technical Guide to the Solubility and Stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Introduction: Bridging Structure and Developability

(2-Cyclohexyl)ethyl 2-pyridyl ketone is a small molecule characterized by a unique combination of structural motifs: a lipophilic cyclohexyl group and a polar, basic pyridyl ketone core. This structure presents a compelling profile for interacting with biological targets, but it also raises critical questions regarding its physicochemical properties. The journey of a promising molecule from discovery to a viable drug candidate is critically dependent on a thorough understanding of its solubility and stability.[1][2] These properties are not mere data points; they are foundational pillars that dictate a compound's formulation, bioavailability, and ultimately, its therapeutic potential and shelf-life.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone. It is structured not as a rigid template, but as a logical progression of scientific inquiry, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.

Part 1: A Deep Dive into Solubility Profiling

Poor aqueous solubility is a primary hurdle in early drug development, often leading to challenges in formulation and erratic oral absorption.[4] The molecular architecture of (2-Cyclohexyl)ethyl 2-pyridyl ketone—with its basic nitrogen on the pyridine ring (pKa ~5.2) and the bulky, non-polar cyclohexyl group—suggests that its solubility will be highly dependent on pH.[5] A comprehensive assessment, therefore, requires exploring both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility: A Deliberate Choice

In the fast-paced environment of early drug discovery, kinetic solubility assays provide a rapid, high-throughput assessment. This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[6] While efficient, this can sometimes lead to supersaturated solutions, thus overestimating the true solubility.

For lead optimization and pre-formulation, thermodynamic solubility is the gold standard.[4][6] This equilibrium-based measurement reflects the true saturation point of a compound in a given medium and is crucial for making informed development decisions.[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the most reliable approach for determining thermodynamic solubility.[7][8] Its strength lies in allowing the system to reach true equilibrium.

Objective: To determine the equilibrium solubility of (2-Cyclohexyl)ethyl 2-pyridyl ketone in various aqueous buffers.

Methodology:

-

Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

-

Compound Addition: Add an excess amount of solid (2-Cyclohexyl)ethyl 2-pyridyl ketone to individual vials containing each buffer. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (typically 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining micro-precipitates.

-

Quantification:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Analyze both the filtered supernatant samples and the calibration standards using a validated analytical method, such as HPLC-UV.[4]

-

Calculate the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Data Presentation: Summarizing Solubility Insights

Organizing the solubility data in a clear, tabular format is essential for interpretation and comparison.

| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 1.2 | 25 | ||

| 4.5 | 25 | ||

| 6.8 | 25 | ||

| 7.4 | 25 | ||

| 7.4 | 37 |

Part 2: Comprehensive Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is a regulatory necessity and a scientific imperative.[9] Forced degradation, or stress testing, is a systematic process to identify the likely degradation products, elucidate degradation pathways, and, most critically, to develop and validate a stability-indicating analytical method.[9][10] The International Council on Harmonisation (ICH) guideline Q1A(R2) provides the foundational framework for this process.[11][12][13][14]

Pillar 1: The Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products.[15] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this application due to its resolving power and versatility.[16]

Method Development Rationale:

-

Column Selection: A C18 reversed-phase column is a robust starting point, offering good retention for the moderately lipophilic (2-Cyclohexyl)ethyl 2-pyridyl ketone.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) will be necessary to resolve the parent compound from potential degradants with varying polarities.[17]

-

Wavelength Selection: The UV detector wavelength should be set at the absorbance maximum (λmax) of (2-Cyclohexyl)ethyl 2-pyridyl ketone to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Pillar 2: The Forced Degradation Protocol

The goal of stress testing is to achieve a target degradation of 5-20%.[10] This range is sufficient to produce and detect degradation products without forming irrelevant secondary degradants that would not appear under normal storage conditions.[9]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of (2-Cyclohexyl)ethyl 2-pyridyl ketone in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently if necessary.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose the stock solution (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) for the solution-based studies.

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method.

Pillar 3: Identification of Degradation Products

While HPLC-UV can quantify the loss of the parent compound and detect degradants, it does not provide structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[18] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradation products.[19][20] Further fragmentation using tandem MS (MS/MS) can provide structural clues to confidently identify the degradants.[19]

Diagram: Forced Degradation & Analysis Workflow

Caption: Integrated workflow for forced degradation studies.

Data Presentation: Summarizing Stability Profile

A summary table provides a clear overview of the molecule's liabilities.

| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants |

| Control | None | 24h | ~100 | ~0 | 0 |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | |||

| Base Hydrolysis | 0.1 M NaOH, RT | 24h | |||

| Oxidation | 3% H₂O₂, RT | 24h | |||

| Thermal | 80°C (Solid) | 48h | |||

| Photolytic | ICH Q1B | - |

Conclusion: From Data to Developability

The systematic evaluation of solubility and stability, as outlined in this guide, provides a robust foundation for advancing (2-Cyclohexyl)ethyl 2-pyridyl ketone in the drug development pipeline. The solubility data will directly inform formulation strategies, such as salt selection or the use of enabling technologies for poorly soluble compounds. The stability profile, elucidated through forced degradation, will guide the selection of appropriate storage conditions, packaging, and the establishment of a re-test period or shelf-life. By integrating these studies early, researchers can de-risk their programs and build a comprehensive data package that is both scientifically sound and aligned with global regulatory expectations.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Ardena. [Link]

-

ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... (2026, January 25). Assyro AI. [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Avomeen. [Link]

-

Quality Guidelines. ICH. [Link]

-

Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Q1A(R2) Guideline. ICH. [Link]

-

Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central. [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025, August 5). International Journal of Research Publication and Reviews. [Link]

-

Pyridine. Wikipedia. [Link]

-

A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024, May 13). LCGC International - Chromatography Online. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

-

Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. (2024, December 5). ACS Omega - ACS Publications. [Link]

-

Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. (2022, August 1). LCGC International - Chromatography Online. [Link]

-

Prioritizing molecules for development based on physico-chemical characteristics. ResearchGate. [Link]

-

HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. ResearchGate. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

-

Identifying polymer degradation products using LC–MS. (2025, December 15). YouTube. [Link]

-

Characterization of Physicochemical Properties. Pace Analytical. [Link]

-

HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. evotec.com [evotec.com]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. assyro.com [assyro.com]

- 12. ikev.org [ikev.org]

- 13. ICH Official web site : ICH [ich.org]

- 14. database.ich.org [database.ich.org]

- 15. veeprho.com [veeprho.com]

- 16. hovione.com [hovione.com]

- 17. resolian.com [resolian.com]

- 18. researchgate.net [researchgate.net]

- 19. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

(2-Cyclohexyl)ethyl 2-pyridyl ketone as a potential enzyme inhibitor

Technical Whitepaper: (2-Cyclohexyl)ethyl 2-pyridyl ketone as a Potential 11 -HSD1 Inhibitor[1]

Executive Summary

This technical guide evaluates (2-Cyclohexyl)ethyl 2-pyridyl ketone (CAS 898779-60-7) as a functional scaffold for enzyme inhibition, specifically targeting 11

Metabolic dysregulation, characterized by tissue-specific glucocorticoid excess, drives Type 2 Diabetes (T2D) and metabolic syndrome.[1][2] The 11

Chemical Profile & Structural Logic[1][5][6]

The molecule represents a classic "linker-pharmacophore" arrangement essential for binding to the hydrophobic pockets of steroid-processing enzymes.[1]

Structural Motif Analysis[1]

| Component | Chemical Function | Biological Interaction Target |

| Cyclohexyl Ring | Lipophilic Anchor ( | Occupies the hydrophobic steroid-binding pocket of 11 |

| Ethyl Linker | Flexible Spacer | Provides rotational freedom to align the aromatic headgroup with the catalytic triad without steric clash.[1] |

| 2-Pyridyl Ketone | Polar Pharmacophore | Pyridine Nitrogen: H-bond acceptor for Ser170 or Tyr183 in the active site.Ketone Carbonyl: Mimics the C11-carbonyl of cortisone; potential site for nucleophilic attack or H-bonding.[1] |

Mechanistic Hypothesis

The 2-pyridyl ketone moiety functions as a bioisostere for the thiazole or amide groups found in advanced 11

Target Specificity: The 11 -HSD1 Pathway[1]

11

Pathway Visualization

The following diagram illustrates the cortisol regeneration cycle and the intervention point of the inhibitor.

Figure 1: Mechanism of Action.[1] The inhibitor blocks the reduction of cortisone, preventing downstream GR activation.

Experimental Validation Protocols

To validate (2-Cyclohexyl)ethyl 2-pyridyl ketone as an inhibitor, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the gold standard for high-throughput screening.[1]

Protocol: HTRF Inhibition Assay

Objective: Determine the IC50 of the test compound against human recombinant 11

Reagents Required:

-

Microsomes containing human 11

-HSD1.[1][2] -

Substrate: Cortisone (200 nM).[1]

-

Cofactor: NADPH (200

M).[1] -

Detection: Anti-cortisol-d2 acceptor and Cryptate-labeled anti-mouse antibody.[1]

Step-by-Step Workflow:

-

Compound Preparation:

-

Dissolve (2-Cyclohexyl)ethyl 2-pyridyl ketone in 100% DMSO to create a 10 mM stock.

-

Perform a 10-point serial dilution (1:3) in assay buffer (PBS, pH 7.4, 1% DMSO final).

-

-

Enzyme Reaction:

-

Detection:

-

Add 10

L of Cortisol-d2 conjugate (Acceptor).[1] -

Add 10

L of Anti-Cortisol-Cryptate (Donor). -

Incubate for 2 hours at room temperature in the dark.

-

-

Readout:

Assay Logic Diagram

Figure 2: HTRF Assay Workflow. A competitive immunoassay where signal intensity is directly proportional to inhibition efficacy.

Comparative Efficacy & Data Interpretation

When evaluating this scaffold, researchers should benchmark activity against known inhibitors.[1] The table below outlines expected parameters for a "hit" versus a "lead."

Table 1: Performance Benchmarks for 11

| Parameter | "Hit" Criteria | "Lead" Criteria | Rationale |

| IC50 (Potency) | < 1 | < 50 nM | High potency reduces off-target effects and required dosage.[1] |

| Selectivity | > 10-fold vs 11 | > 100-fold vs 11 | 11 |

| Lipophilic Efficiency (LipE) | > 3.0 | > 5.0 | Balances potency with solubility; calculated as pIC50 - LogP.[1] |

| Microsomal Stability | The ketone moiety must resist rapid reduction by carbonyl reductases.[1] |

SAR Optimization

If the (2-Cyclohexyl)ethyl 2-pyridyl ketone shows moderate activity (e.g., IC50 = 500 nM), the following modifications are recommended to improve potency:

References

-

11

-HSD1 Inhibitors in Metabolic Syndrome -

Structural Basis of Inhibition

-

Assay Methodology

-

Chemical Identity

Sources

- 1. (2R)-2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[(2R)-2-(pyrrolidin-1-ium-1-ylmethyl)pyrrolidine-1-carbonyl]-4-pyridinyl]-6-[(2R)-2-(pyrrol-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetate | C53H60N8O6 | CID 72200163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of 11beta-HSD1 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2-CYCLOHEXYL)ETHYL 2-PYRIDYL KETONE | 898779-60-7 [amp.chemicalbook.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. (2-Cyclohexyl)ethyl 2-pyridyl ketone | 898779-60-7 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Quantification of (2-Cyclohexyl)ethyl 2-pyridyl ketone

Introduction

(2-Cyclohexyl)ethyl 2-pyridyl ketone is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate or a final active pharmaceutical ingredient (API). Accurate and precise quantification of this compound is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of (2-Cyclohexyl)ethyl 2-pyridyl ketone in various matrices. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and discuss critical aspects of method validation.

The unique structure of (2-Cyclohexyl)ethyl 2-pyridyl ketone, possessing a nonpolar cyclohexyl moiety, a polar ketone functional group, and a basic pyridine ring, necessitates a strategic approach to both sample preparation and chromatographic separation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and accurate analytical methods for this compound.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing effective analytical methods. While specific experimental data for (2-Cyclohexyl)ethyl 2-pyridyl ketone is not extensively published, we can infer its properties from its structure and similar compounds.

| Property | Estimated Value/Characteristic | Implication for Analytical Method Development |

| Molecular Formula | C₁₄H₁₉NO | Molecular Weight: 217.31 g/mol . The presence of nitrogen is a key consideration for GC-MS analysis due to the "nitrogen rule". |

| Polarity | Moderately polar | The combination of the nonpolar cyclohexyl group and the polar ketone and pyridine functionalities suggests that reversed-phase HPLC will be a suitable separation technique. |

| Basicity (pKa) | The pyridine nitrogen is basic (pKa of pyridine is ~5.2). | The basicity allows for manipulation of the analyte's charge state through pH adjustment of the mobile phase in HPLC to optimize retention and peak shape. It also enables the use of ion-exchange mechanisms in solid-phase extraction (SPE). |

| Volatility | Expected to be semi-volatile. | The compound's volatility makes it amenable to Gas Chromatography (GC) analysis. |

| UV Absorbance | The pyridine ring will exhibit UV absorbance. | This property allows for sensitive detection using a UV detector in HPLC. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of (2-Cyclohexyl)ethyl 2-pyridyl ketone, offering excellent precision and accuracy. The method described herein utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Rationale for Method Selection

The moderate polarity of the target analyte makes it an ideal candidate for reversed-phase HPLC. A C18 stationary phase provides a nonpolar surface for hydrophobic interactions with the cyclohexyl group, while the polar mobile phase allows for elution. The basicity of the pyridine ring can lead to peak tailing on silica-based columns due to interactions with residual silanol groups. To mitigate this, an acidic modifier, such as formic acid, is incorporated into the mobile phase. This protonates the pyridine nitrogen, reducing its interaction with the stationary phase and resulting in sharper, more symmetrical peaks[1].

Experimental Workflow

Caption: High-level workflow for HPLC-UV analysis.

Detailed Protocol

1.3.1. Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

For complex matrices such as plasma or formulation excipients, a sample cleanup step is crucial to remove interfering substances. A mixed-mode SPE cartridge, which combines both reversed-phase and cation-exchange functionalities, is highly effective for isolating (2-Cyclohexyl)ethyl 2-pyridyl ketone[2][3][4][5].

-

SPE Cartridge: Mixed-mode C18 and Strong Cation Exchange (SCX) sorbent.

-

Protocol:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 2% formic acid in water).

-

Sample Loading: Dilute the sample with the loading buffer and load it onto the cartridge at a slow, steady flow rate.

-

Washing (Interference Elution):

-